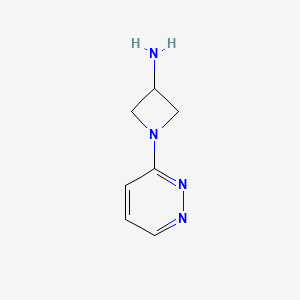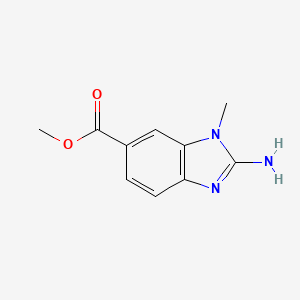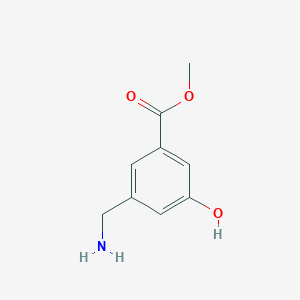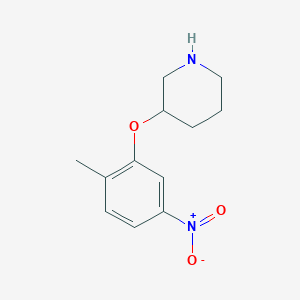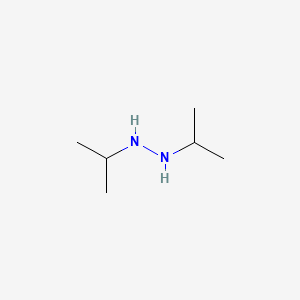
1,2-Diisopropylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diisopropylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a derivative of hydrazine, where two isopropyl groups are attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diisopropylhydrazine can be synthesized through several methods. One common method involves the reaction of isopropylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diisopropylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isopropyl groups and the nitrogen-nitrogen bond .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to simpler amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
1,2-Diisopropylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Research studies have explored its potential as a precursor for biologically active molecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1,2-Diisopropylhydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with cellular components and influence biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diethylhydrazine
- N,N’-Diisopropylhydrazine
- 1,2-Diisopropylhydrazine monohydrochloride
Comparison
This compound is unique due to the presence of two isopropyl groups, which influence its chemical reactivity and physical propertiesThe isopropyl groups provide steric hindrance, affecting the compound’s interactions with other molecules .
Propriétés
Numéro CAS |
3711-34-0 |
|---|---|
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
1,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(2)7-8-6(3)4/h5-8H,1-4H3 |
Clé InChI |
QWLQTDXXEZQUBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


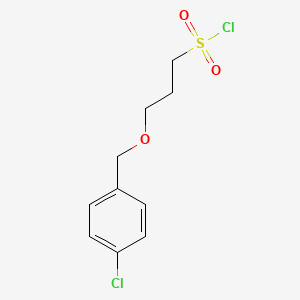
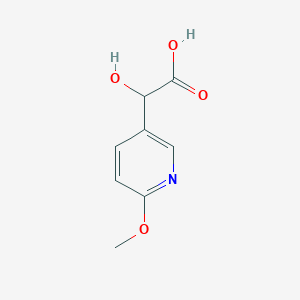
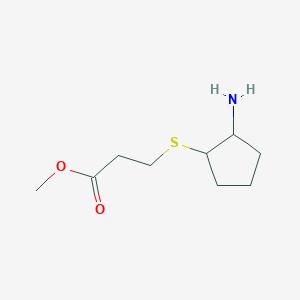

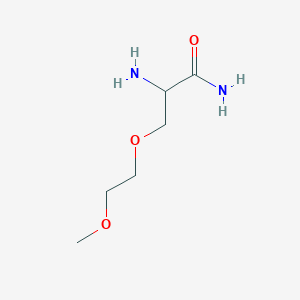
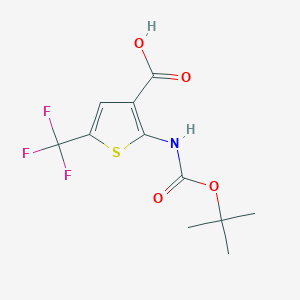
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
